4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide
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Overview
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide is a complex organic compound characterized by its multiple sulfamoyl and benzamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and naphthalene derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfamoyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide is unique due to its multiple sulfamoyl and benzamido groups, which confer distinct chemical and biological properties. Its complex structure allows for versatile applications and interactions that are not commonly observed in simpler compounds.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O10S2/c1-47-23-19-39(20-24-48-2)51(43,44)29-15-11-27(12-16-29)35(41)37-33-9-5-8-32-31(33)7-6-10-34(32)38-36(42)28-13-17-30(18-14-28)52(45,46)40(21-25-49-3)22-26-50-4/h5-18H,19-26H2,1-4H3,(H,37,41)(H,38,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCBFLCXJDBDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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